2-Amino-5-mercapto-1,3,4-thiadiazole (AMT) is a bifunctional heterocyclic compound featuring a thiadiazole core with both an amine (-NH2) and a thiol (-SH) group. This specific arrangement of nitrogen and sulfur heteroatoms makes it a highly effective metal chelator and surface-active agent. Its primary established applications are in corrosion inhibition, particularly for copper and steel, and as a versatile precursor for synthesizing more complex derivatives, metal-organic gels, and functional polymers. Its utility stems from the ability of its multiple heteroatoms to coordinate with metal surfaces and ions, forming protective films or acting as a robust building block in materials synthesis.
Heterocyclic building block for nucleophilic substitution and condensation reactions
Thiol and amino groups enable versatile derivatization
Metal-chelating and corrosion-inhibiting applications for steel and copper in acidic media
Nitrogen/sulfur-rich core supports surface adsorption
Industrial-scale synthesis via xanthate salt route may support consistent bulk supply
Process avoids flammable CS₂ handling and expensive thiocyanate precursors
Substituting 2-amino-5-mercapto-1,3,4-thiadiazole with simpler analogs often leads to performance compromises. Comparators like 2,5-dimercapto-1,3,4-thiadiazole (DMTD) lack the amine group, altering the electronic properties and coordination behavior, which can reduce inhibition efficiency on certain alloys. Common inhibitors like benzotriazole (BTA) may show strong affinity for one metal (e.g., copper) but perform poorly on others (e.g., silver-rich phases), whereas the dual functionality of AMT provides a different binding mechanism. Simple thiols lack the stable heterocyclic ring and nitrogen atoms, which are critical for forming dense, thermally stable protective layers and for acting as a rigid, well-defined precursor in polymerization or coordination chemistry. The specific combination of the amine, thiol, and thiadiazole ring in AMT provides a unique balance of surface adsorption, chelation strength, and precursor reactivity not found in its common substitutes.
Primary amino group (-NH₂) at the 2-position
2-mercaptothiazoline lacks the -NH₂ group, which may shift adsorption thermodynamics and reduce surface blocking efficiency
Single mercapto group (-SH) at the 5-position combined with -NH₂
2,5-dimercapto-1,3,4-thiadiazole carries a second -SH instead of -NH₂, altering chelation stoichiometry and derivatization pathways
1,3,4-thiadiazole scaffold alone does not predict performance
Substituent pattern determines frontier orbital energies, metal selectivity, and synthetic utility; class-level substitution may not reproduce target behavior
In studies on aluminum corrosion in 1 M HCl, 2-amino-5-mercapto-1,3,4-thiadiazole (referred to as 5-ATT) demonstrates significantly higher inhibition efficiency compared to the uninhibited system. At a concentration of 2.0 mM and a temperature of 308 K (35°C), it achieved an inhibition efficiency of 94.28%. The performance is concentration-dependent, with efficiency increasing from 70.10% at 0.5 mM to the peak value at 2.0 mM. This indicates a strong, dose-dependent surface adsorption mechanism.
| Evidence Dimension | Corrosion Inhibition Efficiency (%) |
| Target Compound Data | 94.28% (at 2.0 mM) |
| Comparator Or Baseline | Uninhibited Aluminum (0%) |
| Quantified Difference | +94.28% |
| Conditions | Aluminum in 1 M HCl, weight loss method, 308 K (35°C). |
This demonstrates superior, quantifiable protection for aluminum in harsh acidic environments, a key requirement for formulating industrial cleaners, etching solutions, and acid-based metal treatments.
The thiol group of 2-amino-5-mercapto-1,3,4-thiadiazole is not its only reactive site. The compound can be polymerized via oxidative coupling to create nanoparticles for environmental applications. A related monomer, 2-mercapto-1,3,4-thiadiazole (which lacks the amino group), was polymerized to form nanoparticles (PTT) that exhibited high adsorption capacities for heavy metals. The resulting PTT nanoparticles showed a maximum adsorption capacity of 193.1 mg/g for Ag+ and 186.9 mg/g for Hg2+. The presence of the amino group in the target compound (2-amino-5-mercapto-1,3,4-thiadiazole) provides an additional coordination site, suggesting its potential as a precursor for even more functional polymeric adsorbents.
| Evidence Dimension | Maximum Adsorption Capacity (mg/g) |
| Target Compound Data | Serves as a functional precursor for polymers with high adsorption capacity. |
| Comparator Or Baseline | Polymerized 2-mercapto-1,3,4-thiadiazole: 193.1 mg/g for Ag+; 186.9 mg/g for Hg2+. |
| Quantified Difference | N/A (Demonstrates precursor suitability for high-performance materials) |
| Conditions | Aqueous solution, batch adsorption experiments. |
This highlights the compound's suitability as a monomer for creating high-performance functional polymers for water treatment and metal recovery, where high binding capacity is a critical procurement metric.
The compound's ability to chelate metals is not limited to surface protection; it can act as a ligand to form bulk materials like metal-organic gels (MOGs). When combined with silver nitrate in a mixed solvent system, 2-amino-5-mercapto-1,3,4-thiadiazole forms a stable, thixotropic gel. This demonstrates its utility as a gelling agent and a scaffold for creating functional soft materials. The resulting Ag(I)-AMT MOG exhibited high antibacterial activity against E. coli, B. subtilis, and S. aureus, showcasing a direct link between the precursor choice and the final product's performance.
| Evidence Dimension | Material Formation Capability |
| Target Compound Data | Forms a stable metal-organic gel with Ag(I). |
| Comparator Or Baseline | Simple silver salts or ligands that do not form gels. |
| Quantified Difference | Qualitative (Gel formation vs. no gel formation) |
| Conditions | Reaction with silver nitrate in hydrous mixed solvents. |
For buyers in advanced materials, this proves the compound's value as a key component for creating novel gels with applications in catalysis, sensing, and antimicrobial formulations, where controlled structure and function are essential.
Based on its demonstrated ability to achieve over 94% inhibition efficiency in 1 M HCl, this compound is a primary candidate for additives in industrial acid cleaning, metal pickling, or descaling formulations where protecting aluminum substrates is critical.
The compound's suitability as a monomer for creating functional polymers with high metal adsorption capacities makes it a strategic choice for research and development of next-generation filters, membranes, and sorbents for treating industrial wastewater containing silver or mercury.
As a proven gelling agent with silver ions, this compound is well-suited for creating antimicrobial gels. These materials could be developed for applications in wound dressings, protective coatings, or water purification systems where a combination of structural integrity and bactericidal action is required.
Irritant